molecular formula C24H23ClN2O B2711086 2-((4-chlorophenoxy)methyl)-1-(4-isopropylbenzyl)-1H-benzo[d]imidazole CAS No. 537009-35-1

2-((4-chlorophenoxy)methyl)-1-(4-isopropylbenzyl)-1H-benzo[d]imidazole

Cat. No.: B2711086
CAS No.: 537009-35-1
M. Wt: 390.91
InChI Key: XTDUDPSOQHBDPA-UHFFFAOYSA-N
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Description

2-((4-chlorophenoxy)methyl)-1-(4-isopropylbenzyl)-1H-benzo[d]imidazole is a synthetic organic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-chlorophenoxy)methyl)-1-(4-isopropylbenzyl)-1H-benzo[d]imidazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the benzimidazole core: This can be achieved through the condensation of o-phenylenediamine with a suitable aldehyde or carboxylic acid derivative under acidic conditions.

    Introduction of the chlorophenoxy group: This step involves the reaction of the benzimidazole intermediate with 4-chlorophenol in the presence of a base, such as potassium carbonate, to form the ether linkage.

    Attachment of the isopropylbenzyl group: This can be done via a Friedel-Crafts alkylation reaction, where the benzimidazole derivative reacts with 4-isopropylbenzyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, would be essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-((4-chlorophenoxy)methyl)-1-(4-isopropylbenzyl)-1H-benzo[d]imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, which may reduce any nitro or carbonyl groups present.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenoxy group, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)

    Substitution: Sodium hydride (NaH), various nucleophiles (e.g., amines, thiols)

Major Products

    Oxidation: Quinone derivatives

    Reduction: Reduced benzimidazole derivatives

    Substitution: Substituted benzimidazole derivatives with different functional groups

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as an antifungal and antibacterial agent due to its ability to disrupt microbial cell membranes.

    Medicine: Explored for its potential therapeutic effects, including anticancer and antiviral activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-((4-chlorophenoxy)methyl)-1-(4-isopropylbenzyl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets, leading to various biological effects. For instance, its antifungal activity is attributed to its ability to increase membrane permeability in fungal cells, disrupting their normal function and leading to cell death. The compound may also interact with enzymes and receptors, modulating their activity and resulting in therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-((4-chlorophenoxy)methyl)-1H-benzo[d]imidazole
  • 1-(4-isopropylbenzyl)-1H-benzo[d]imidazole
  • 2-((4-chlorophenoxy)methyl)-1-(4-methylbenzyl)-1H-benzo[d]imidazole

Uniqueness

Compared to similar compounds, 2-((4-chlorophenoxy)methyl)-1-(4-isopropylbenzyl)-1H-benzo[d]imidazole stands out due to the combined presence of the chlorophenoxy and isopropylbenzyl groups. This unique combination enhances its chemical stability, biological activity, and potential for diverse applications. The specific arrangement of these functional groups also contributes to its distinct reactivity and interaction with molecular targets.

Properties

IUPAC Name

2-[(4-chlorophenoxy)methyl]-1-[(4-propan-2-ylphenyl)methyl]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23ClN2O/c1-17(2)19-9-7-18(8-10-19)15-27-23-6-4-3-5-22(23)26-24(27)16-28-21-13-11-20(25)12-14-21/h3-14,17H,15-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTDUDPSOQHBDPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2COC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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